molecular formula C20H20N2O3 B7712235 N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide

Cat. No. B7712235
M. Wt: 336.4 g/mol
InChI Key: HLHOVECEJIXHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide, also known as HMQA, is a chemical compound that has been studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an antioxidant and inhibit the formation of reactive oxygen species (ROS) in the brain. It may also modulate the activity of certain enzymes and receptors involved in neuronal signaling.
Biochemical and Physiological Effects:
In vitro studies have shown that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide can protect neuronal cells from oxidative stress and cell death. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide in lab experiments is its neuroprotective properties, which may be useful in studying neurodegenerative diseases. However, its mechanism of action is not fully understood and more research is needed to determine its potential uses.

Future Directions

There are several potential future directions for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide research. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in human clinical trials. Another potential direction is the development of new synthetic methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide that may improve its purity and yield. Additionally, more research is needed to fully understand the mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide and its potential uses in other areas of scientific research.

Synthesis Methods

The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 4-methoxyphenylacetic acid in the presence of a reducing agent. The resulting product is a white solid that can be purified through recrystallization.

Scientific Research Applications

N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(4-methoxyphenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(4-methoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-4-5-15-11-16(20(24)21-19(15)10-13)12-22(14(2)23)17-6-8-18(25-3)9-7-17/h4-11H,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHOVECEJIXHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=C(C=C3)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxy-7-methyl-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-acetamide

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